Chlamydosporal

Beschreibung

Contextualization within Natural Products Chemistry

Natural products chemistry is the scientific discipline focused on the isolation, structure elucidation, synthesis, and study of chemical substances produced by living organisms. researchgate.netdntb.gov.ua These compounds, known as secondary metabolites, represent a vast and diverse chemical space and have been a cornerstone for the discovery of new therapeutic agents and research tools. coresta.org

Chlamydosporal fits within this context as a mycotoxin—a toxic secondary metabolite produced by fungi. nih.gov Its discovery and characterization are classic examples of the natural product discovery workflow, which involves culturing a microorganism, extracting its metabolic products, and using chromatographic and spectroscopic techniques to isolate and identify novel chemical structures. ontosight.aifrontiersin.org Research into Chlamydosporal and related compounds contributes to the understanding of chemical diversity within the Fusarium genus, a group of fungi known for producing a wide array of bioactive molecules. mdpi.com More recent studies have identified Chlamydosporal as one of several metabolites produced during plant-pathogen interactions, such as in Fusarium wilt of banana, highlighting its potential role in fungal virulence and plant pathology. nih.govresearchgate.net

Classification and Structural Lineage

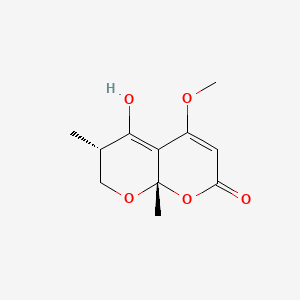

Chlamydosporal is classified as a polyketide-derived mycotoxin. ajbls.comresearchgate.net Its chemical structure is based on a dihydropyranopyran-2-one core. The systematic IUPAC name for its most studied form, Chlamydosporol, is (7S,8S)-7-hydroxy-4-methoxy-7,8-dimethyl-5,8-dihydropyrano[4,3-b]pyran-2-one. nih.gov This structure features a bicyclic system containing two fused six-membered rings, each containing an oxygen atom (a pyran ring system).

The biosynthesis of such compounds in fungi typically involves a multi-domain enzyme complex known as a polyketide synthase (PKS). While the specific biosynthetic gene cluster for Chlamydosporal has not been fully detailed in the provided literature, its polyketide origin is widely accepted. It belongs to a family of structurally related metabolites produced by Fusarium species. nih.gov

Table 1: Chlamydosporal and Related Fungal Metabolites

| Compound Name | Core Structure | Producing Fungi | Reference(s) |

|---|---|---|---|

| Chlamydosporol | Dihydropyranopyran-2-one | Fusarium chlamydosporum, F. culmorum, F. tricinctum, F. oxysporum | nih.govnih.govnih.gov |

| Isochlamydosporol | Dihydropyranopyran-2-one | Fusarium chlamydosporum, F. tricinctum | nih.gov |

| Chlamydospordiol (B133498) | 2H-Pyran-2-one | Fusarium chlamydosporum, F. tricinctum | nih.gov |

Historical Perspective of Discovery and Research Trajectories

The discovery of Chlamydosporal (as Chlamydosporol) occurred around 1990 through the work of multiple independent research groups. A key publication by Savard et al. in 1990 formally described it as a new metabolite from Fusarium chlamydosporum. ajbls.com Concurrently, another research group isolated the same compound from Fusarium culmorum, initially giving it the trivial name HM-8. nih.gov Upon recognizing that other laboratories had already isolated and named the substance Chlamydosporol, this name was adopted to maintain consistency in the scientific literature. nih.gov

Initial research focused heavily on isolation from fungal cultures and rigorous structure elucidation using advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.govnih.gov Early studies also characterized its biological properties, noting cytotoxic effects in cell cultures, which established its identity as a mycotoxin. nih.gov

In 1994, research by Solfrizzo et al. expanded the structural family by isolating and characterizing two new analogs, isochlamydosporol and chlamydospordiol, from F. chlamydosporum and F. tricinctum. nih.gov This work further defined the metabolic capabilities of these fungi. The research trajectory has since evolved from fundamental discovery to investigating the compound's ecological role. More recent studies employ techniques like liquid chromatography-mass spectrometry (LC-MS) to detect Chlamydosporal in complex biological systems, such as in banana plants infected with Fusarium wilt, to understand its contribution to the disease process. nih.govresearchgate.net

Table 2: Key Milestones in Chlamydosporal Research

| Year | Milestone | Key Finding(s) | Reference(s) |

|---|---|---|---|

| 1990 | Discovery | First report as a new metabolite, named Chlamydosporol, from Fusarium chlamydosporum. | ajbls.com |

| 1991 | Independent Isolation | Reported as toxin "HM-8" from F. culmorum; name Chlamydosporol adopted. Structure confirmed. | nih.gov |

| 1994 | Analog Discovery | Isolation and characterization of related metabolites Isochlamydosporol and Chlamydospordiol. | nih.gov |

| 2020 | Role in Pathogenesis | Identified via LC-MS as a toxin produced by Fusarium oxysporum f. sp. cubense TR4 during banana infection. | nih.gov |

Compound Names Mentioned

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 8-O-acetylchlamydosporol |

| Beauveric acid |

| Chlamydosporal |

| Chlamydospordiol |

| Chlamydosporol |

| Fusarin C |

| Fusaristatin A |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

134152-11-7 |

|---|---|

Molekularformel |

C11H14O5 |

Molekulargewicht |

226.228 |

IUPAC-Name |

(6S,8aS)-5-hydroxy-4-methoxy-6,8a-dimethyl-6,7-dihydropyrano[2,3-b]pyran-2-one |

InChI |

InChI=1S/C11H14O5/c1-6-5-15-11(2)9(10(6)13)7(14-3)4-8(12)16-11/h4,6,13H,5H2,1-3H3/t6-,11-/m0/s1 |

InChI-Schlüssel |

KZWDBDMVXZKACU-KGFZYKRKSA-N |

SMILES |

CC1COC2(C(=C1O)C(=CC(=O)O2)OC)C |

Synonyme |

chlamydosporal |

Herkunft des Produkts |

United States |

Biological Sources and Environmental Occurrence of Chlamydosporal

Fungal Producers and Associated Taxonomy

The production of Chlamydosporal is predominantly linked to fungi belonging to the genus Fusarium, a diverse group of filamentous fungi widely distributed in soil and on plant matter.

Fusarium Species as Primary Producers

Several species within the Fusarium genus have been identified as primary producers of Chlamydosporal. Initial isolations of this mycotoxin were made from Fusarium chlamydosporum, Fusarium acuminatum, and Fusarium culmorum. nih.gov Subsequent research has confirmed that other species, such as Fusarium tricinctum, also produce this compound. nih.govresearchgate.net The widespread ability to produce Chlamydosporal across different Fusarium species suggests that its distribution may be quite extensive. nih.gov

Identification of Specific Strains Exhibiting Chlamydosporal Production

Research has pinpointed specific fungal strains with the capacity to produce Chlamydosporal. One notable example is Fusarium chlamydosporum strain T-826, which was isolated from corn in the United States. nih.gov Another identified producer is Fusarium tricinctum strain KF 260, isolated from wheat in Poland. nih.govresearchgate.net Studies have shown that not all isolates of a particular Fusarium species will produce Chlamydosporal. For instance, in one study, 23 out of 40 examined Fusarium sp. isolates (58%) were found to produce the mycotoxin on a rice medium. nih.gov Another study focusing on F. chlamydosporum and F. tricinctum found that 3 out of 11 and 3 out of 24 isolates, respectively, produced Chlamydosporol along with its analogs. nih.gov

| Strain | Species | Source | Reported Production |

| T-826 | Fusarium chlamydosporum | Corn (USA) | Up to 6000 µg/g (produced with chlamydospordiol (B133498) and isochlamydosporol) nih.gov |

| KF 260 | Fusarium tricinctum | Wheat (Poland) | Presence confirmed nih.govresearchgate.net |

| Various | Fusarium sp. | Not specified | Up to 0.8% (wt/wt) on dried rice medium nih.gov |

Substrates and Ecosystems of Natural Incidence

Chlamydosporal-producing fungi are found in a variety of environments, particularly those associated with agriculture.

Agricultural Commodities as Natural Reservoirs

Fusarium species are well-known plant pathogens and are commonly found in the normal mycoflora of various crops. horticulture.com.au Consequently, agricultural commodities serve as natural reservoirs for Chlamydosporal. The compound has been identified in cultures derived from staple crops such as corn and wheat. nih.govnih.gov The presence of Fusarium on these crops makes them a potential source of Chlamydosporal contamination in the food and feed chain.

Mycobiome Contexts and Biogeographical Distribution

Fusarium species are ubiquitous in soil and can survive on plant debris as resting structures called chlamydospores. horticulture.com.au This allows for their widespread distribution across different geographical and climatic regions. The biogeography of Fusarium species is influenced by factors such as temperature and agricultural practices, with certain species being more prevalent in specific regions. nih.gov For example, some Fusarium species are more common in tropical and subtropical areas, while others inhabit colder climates. horticulture.com.au The study of the mycobiome, which is the fungal community in a particular environment, is crucial for understanding the distribution and prevalence of Chlamydosporal-producing fungi. researchtrend.net

Environmental and Cultural Factors Influencing Production

The production of Chlamydosporal by Fusarium species is not constant and is influenced by a range of environmental and cultural conditions.

| Factor | Influence on Fusarium Growth/Chlamydosporal Production |

| Temperature | Optimal growth for many Fusarium species is between 25°C and 28°C. nih.govfrontiersin.org Higher temperatures can increase disease severity caused by some Fusarium species. nih.gov |

| pH | Fusarium oxysporum has shown optimal growth at a pH of 6.0, with good growth also observed between pH 5.5 and 7.0. researchtrend.netkrishisanskriti.org Acidic soil conditions can favor the growth of some Fusarium species. nih.gov |

| Nutrient Availability | Nutrient availability, including the type of carbon source, can influence the production of secondary metabolites like Chlamydosporal. scialert.net Nutrient-poor conditions can stimulate the formation of chlamydospores. |

| Culture Media | The composition of the culture medium significantly affects the growth and sporulation of Fusarium species. Potato Dextrose Agar (PDA) and rice-based media are commonly used for cultivating these fungi and studying mycotoxin production. nih.govresearchtrend.net |

In laboratory settings, the composition of the culture medium has a significant impact on the growth and sporulation of Fusarium. Media such as Potato Dextrose Agar (PDA) are frequently used and support good mycelial growth. researchtrend.net Rice has also been used as a substrate for Chlamydosporal production in research settings. nih.gov

Temperature is a critical factor, with many Fusarium species exhibiting optimal growth in the range of 25°C to 28°C. nih.govfrontiersin.org Studies on Fusarium oxysporum have shown that an increase in temperature can lead to increased disease severity in host plants. nih.gov

The pH of the growth medium or soil also plays a crucial role. Research on Fusarium oxysporum has indicated an optimal pH for growth at 6.0, with a broader favorable range between 5.5 and 7.0. researchtrend.netkrishisanskriti.org Some studies suggest that acidic soil conditions can promote the growth of certain Fusarium species. nih.gov

Nutrient availability is another key determinant. The type and amount of carbon and nitrogen sources can influence the biosynthesis of secondary metabolites, including mycotoxins like Chlamydosporal. scialert.net Interestingly, the formation of chlamydospores, the fungal structures from which the compound derives its name, can be induced by nutrient-deficient conditions.

Temperature, Humidity, and Other Abiotic Stressors

Abiotic factors play a significant role in the growth of chlamydosporal-producing fungi and their ability to synthesize mycotoxins. These environmental stressors can directly influence the metabolic pathways leading to chlamydosporal production.

Temperature: Temperature is a critical factor affecting fungal growth and mycotoxin production, with optimal ranges varying between fungal species. nih.gov For many Fusarium species, growth is favored at moderate temperatures, typically between 20°C and 30°C. mdpi.com However, shifts in temperature can act as a stressor that induces secondary metabolite production. For instance, in a study on Metarhizium anisopliae, elevating the temperature from 25°C to 30°C induced the production of chlamydospores. nih.gov Similarly, for Fusarium species, temperatures at the higher or lower end of their optimal growth range can trigger mycotoxin synthesis. nih.gov

Humidity and Water Activity (aw): High humidity and water availability are generally conducive to fungal growth. nih.gov However, mycotoxin production is often highest under conditions of moderate water stress. nih.gov Water activity (aw), a measure of the water available for microbial growth, is a key determinant. While fungal growth may occur over a broader range of aw, mycotoxin production often has a more restricted optimal range. For many Fusarium toxins, production is favored under high moisture conditions around the time of crop harvest. researchgate.net Reducing humidity can also trigger chlamydospore formation as a survival mechanism. nih.gov

pH: The pH of the substrate can also influence fungal growth and the biosynthesis of secondary metabolites. Studies on Pochonia chlamydosporia have shown that the optimal pH for mycelial growth can differ from that for sporulation. nih.govpsu.edu An initial pH of 5-6 was optimal for growth, while a more acidic pH of 3.5-4.5 was better for sporulation. nih.govpsu.edu This indicates that changes in the pH of the surrounding environment could be a signal for Fusarium to enter a resting state and produce associated compounds like chlamydosporal.

Interactive Data Table: Influence of Abiotic Factors on Fungal Processes

| Abiotic Factor | Condition | Observed Effect in Studied Fungi | Reference Species |

|---|---|---|---|

| Temperature | Elevated (e.g., 30°C) | Induction of chlamydospore production | Metarhizium anisopliae |

| Relative Humidity | Reduced (55-75%) | Induction of chlamydospore production | Metarhizium anisopliae |

| pH | Acidic (3.5-4.5) | Optimal for sporulation | Pochonia chlamydosporia |

| pH | Neutral (5-6) | Optimal for mycelial growth | Pochonia chlamydosporia |

Interspecific Microbial Interactions

The production of chlamydosporal can be significantly influenced by the presence of other microorganisms in the environment. These interactions, which can be competitive or antagonistic, can alter the metabolic output of Fusarium species.

Antagonistic Interactions: The presence of antagonistic fungi, such as certain species of Trichoderma, can suppress the growth of Fusarium and reduce the production of its mycotoxins. frontiersin.org For example, in studies involving Fusarium oxysporum f. sp. cubense and the biocontrol agent Trichoderma reesei, the presence of T. reesei led to a lower intensity of detected chlamydosporal. frontiersin.orgresearchgate.net This is attributed to several mechanisms, including:

Mycoparasitism: Trichoderma can directly parasitize and degrade the hyphae of Fusarium. researchgate.net

Competition for Nutrients: Trichoderma is a fast-growing fungus that can outcompete Fusarium for essential nutrients in the substrate. frontiersin.org

Antibiosis: Trichoderma produces its own array of antifungal secondary metabolites that can inhibit the growth and metabolic activity of Fusarium. researchgate.net

Induction by Co-culture: Conversely, interactions between different microbial species can sometimes induce the production of secondary metabolites that are not synthesized in pure cultures. It has been observed that co-culturing certain fungi can activate silent biosynthetic gene clusters, leading to the production of novel compounds. frontiersin.org While direct evidence for the induction of chlamydosporal in this manner is limited, it is a recognized phenomenon in microbial ecology that interspecies communication and competition can be powerful drivers of secondary metabolism. nih.govnih.gov This suggests that the complex microbial communities found in soil and on plant surfaces could have a multifaceted effect on chlamydosporal production by Fusarium.

Biosynthesis and Metabolic Pathways of Chlamydosporal

Elucidation of Precursor Molecules and Intermediates

The precise precursor molecules and metabolic intermediates leading to the synthesis of Chlamydosporal have not yet been experimentally verified through isotopic labeling studies. However, based on its chemical structure, Chlamydosporal is hypothesized to be a polyketide. Polyketides are a diverse class of secondary metabolites synthesized by the iterative condensation of simple carboxylate units, typically acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis.

The proposed biosynthesis suggests that a polyketide chain is assembled by a polyketide synthase (PKS) enzyme. This initial chain would then undergo a series of modifications, including cyclization and other enzymatic transformations, to form the characteristic pyran-2-one core of Chlamydosporal. The specific intermediates in this pathway remain a subject for future research.

Enzymatic Steps and Catalytic Mechanisms in the Biosynthetic Route

Based on the polyketide hypothesis, the central enzyme in Chlamydosporal biosynthesis is a Type I reducing polyketide synthase (R-PKS). nih.gov These are large, multifunctional enzymes that contain a series of domains, each responsible for a specific catalytic step in the assembly and modification of the polyketide chain. The co-occurrence of Chlamydosporal with related compounds like acuminatopyrone (B1263640) further supports the involvement of an R-PKS. nih.gov

The catalytic cycle would begin with the loading of a starter unit (likely acetyl-CoA) onto the acyl carrier protein (ACP) domain of the PKS. This is followed by a series of condensation reactions with extender units (likely malonyl-CoA), catalyzed by the ketosynthase (KS) domain. After each condensation, the growing polyketide chain may undergo reductive modifications, such as reduction of a keto group to a hydroxyl group by a ketoreductase (KR) domain, dehydration to form a double bond by a dehydratase (DH) domain, and further reduction of the double bond by an enoyl reductase (ER) domain. The specific sequence and extent of these reductive steps determine the final structure of the polyketide backbone.

Following the assembly of the polyketide chain, it is believed to be released from the PKS, likely through a cyclization reaction to form the lactone ring characteristic of Chlamydosporal. Subsequent tailoring enzymes, such as methyltransferases and oxidoreductases, would then be responsible for the final structural modifications, including the addition of methyl and hydroxyl groups.

Genetic Architecture of Chlamydosporal Biosynthesis

In fungi, the genes encoding the enzymes for a specific metabolic pathway are often located together on the chromosome in what is known as a biosynthetic gene cluster (BGC). mdpi.com This co-localization facilitates the coordinated regulation of gene expression.

A specific BGC responsible for Chlamydosporal biosynthesis has not yet been fully characterized. However, circumstantial evidence from studies on Fusarium avenaceum points to a putative BGC containing a gene homologous to PKS44. nih.gov In a comparative genomic analysis of different F. avenaceum strains, those that produced Chlamydosporal and its analogs possessed an intact PKS44 gene cluster. nih.gov Conversely, strains that did not produce these compounds were found to have either a deletion of several genes within this cluster or premature stop codons in the PKS44 sequence. nih.gov

This putative BGC is syntenic with the solanapyrone BGC in Alternaria solani, and the chemical structures of chlamydosporols and solanapyrones share similarities, further supporting the hypothesis that the PKS44 cluster is responsible for the biosynthesis of Chlamydosporal and its related metabolites in F. avenaceum. nih.gov

The specific regulatory elements and transcriptional control mechanisms governing the expression of the putative Chlamydosporal BGC are currently unknown. In general, fungal secondary metabolite BGCs are controlled by a complex regulatory network that can include pathway-specific transcription factors (TFs) located within the cluster, as well as global regulators that respond to environmental cues such as nutrient availability, pH, and stress.

Studies on Fusarium graminearum have shown that the expression of one polyketide synthase can influence the expression of others, indicating a complex cross-regulation of secondary metabolite production. nih.gov Furthermore, research on Fusarium species has identified numerous transcription factors that regulate traits important for growth, development, and toxin production. plos.orgmdpi.com It is plausible that similar regulatory mechanisms are at play in the control of Chlamydosporal biosynthesis, but further research is needed to identify the specific TFs and regulatory sequences involved.

Related Metabolites and their Biosynthetic Interrelationships

Several metabolites structurally related to Chlamydosporal are often co-produced by the same fungal strains, suggesting they are derived from a common biosynthetic pathway. nih.gov

Isochlamydosporol and Chlamydospordiol (B133498) are two analogs of Chlamydosporal that are frequently isolated alongside it from cultures of Fusarium chlamydosporum and Fusarium tricinctum. nih.gov The co-occurrence of these three compounds strongly suggests a shared biosynthetic origin, likely branching from a common intermediate produced by the PKS pathway. nih.govnih.gov

It is hypothesized that Isochlamydosporol and Chlamydospordiol are formed through alternative cyclization or modification steps of the same polyketide precursor that leads to Chlamydosporal. For instance, Chlamydospordiol may represent a biosynthetic intermediate or a shunt product of the main pathway. researchgate.net The varying production profiles observed in different isolates, where some produce all three compounds, while others produce only Chlamydospordiol or a combination of Chlamydosporal and Chlamydospordiol, further point to a closely linked and potentially branching biosynthetic route. nih.gov

Divergent Pathways and Chemical Derivatives

The core structure of chlamydosporal serves as a molecular scaffold from which a variety of chemical derivatives are synthesized. These divergent pathways are orchestrated by a series of enzymatic modifications, leading to a range of related compounds with unique structural features. Research into these pathways, primarily in endophytic fungi, has revealed a common biosynthetic logic involving polyketide synthases (PKS) followed by tailoring enzymes.

A plausible biosynthetic route has been proposed for a class of chlamydosporol derivatives known as pleospyrones, isolated from the endophytic fungus Pleosporales sp. Sigrf05. nih.govresearchgate.net The proposed pathway commences with the action of a PKS, which assembles a tetraketide intermediate from one acetyl-CoA and three malonyl-CoA units, with the involvement of two S-adenosyl methionines (SAM) for methylation. researchgate.net This initial polyketide chain undergoes a series of modifications, including esterification to form the characteristic α-pyrone ring. researchgate.net

Subsequent enzymatic reactions lead to the diversification of the α-pyrone core. These modifications are thought to include:

O-methylation: The attachment of a methyl group to a hydroxyl group, a reaction often catalyzed by methyltransferases.

Oxidation: The introduction of oxygen atoms, typically carried out by oxidoreductases such as cytochrome P450 monooxygenases. mdpi.com This is exemplified in the biosynthesis of gibepyrones, another family of α-pyrones, where the primary polyketide product is oxidized by non-cluster related cytochrome P450 monooxygenases to generate derivatives like gibepyrone B and D. mdpi.com

Reduction: The addition of hydrogen atoms, often catalyzed by reductases, which can, for example, convert a keto group into a hydroxyl group. researchgate.net

This sequence of reactions gives rise to a variety of chlamydosporol derivatives. For instance, from the endophytic fungus Fusarium sp. #001, two novel chlamydosporol derivatives, fusarilactone A and fusarilactone B, have been isolated. rsc.org Similarly, the endophytic fungus Pleosporales sp. Sigrf05 has been found to produce five new chlamydosporol derivatives, designated as pleospyrones A-E. nih.gov One of these, pleospyrone E, has been noted for its weak inhibitory activity against several bacteria. mdpi.com

The study of these divergent pathways highlights the metabolic plasticity of fungi and their ability to generate a rich diversity of secondary metabolites from a common precursor. While the general steps of these pathways have been proposed, the specific enzymes responsible for each transformation and the regulatory networks that control their expression remain areas of active investigation.

Advanced Analytical Methodologies for Chlamydosporal Research

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture. nih.gov The principle lies in the differential partitioning of solutes between a stationary phase and a mobile phase. nih.govuspbpep.com For fungal metabolites like chlamydosporal, which are often present in low concentrations alongside a multitude of other compounds, chromatographic separation is an indispensable preliminary step before detection and characterization. nih.govnih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two primary modalities employed in this field. ijpsjournal.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used analytical tool for mycotoxin analysis, including the detection of chlamydosporal. mdpi-res.comperkinelmer.com This technique combines the potent separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. eag.com In a typical workflow, the sample extract is injected into an LC system where chlamydosporal and related compounds are separated on a chromatographic column. The separated analytes then enter the mass spectrometer, where they are ionized, fragmented, and detected. eag.com

The use of tandem mass spectrometry (MS/MS) provides a high degree of specificity. eag.com A precursor ion corresponding to the mass of chlamydosporal is selected in the first mass analyzer, fragmented in a collision cell, and specific product ions are then monitored in the second mass analyzer. This precursor-to-product ion transition is unique to the analyte's structure, minimizing matrix interference and allowing for accurate quantification even at trace levels. perkinelmer.comeag.com LC-MS/MS has been successfully applied for the multi-residue analysis of mycotoxins in various food and feed matrices. mdpi-res.com

Table 1: Typical LC-MS/MS Parameters for Fungal Metabolite Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC Column | C18 or Biphenyl, 100 mm x 2.1 mm, <3 µm | Separation of semi-polar compounds based on hydrophobicity. shim-pol.pl |

| Mobile Phase | Gradient of water and organic solvent (e.g., methanol (B129727) or acetonitrile) with additives (e.g., formic acid, ammonium (B1175870) formate) | To achieve efficient separation of multiple analytes with varying polarities. |

| Flow Rate | 0.2-0.5 mL/min | Optimal for analytical scale columns to ensure good separation and ionization efficiency. |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | To generate charged ions from the eluted analytes for MS detection. ESI is suitable for polar and semi-polar compounds. animbiosci.org |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | For targeted quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. eag.com |

| Collision Gas | Argon or Nitrogen | Used in the collision cell to induce fragmentation of the precursor ions. eag.com |

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique in analytical chemistry, combining the separation power of GC with the detection capabilities of MS. chromatographyonline.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds. measurlabs.com Since chlamydosporal, like many primary and secondary metabolites, is not inherently volatile, a crucial derivatization step is required to increase its volatility and thermal stability for GC analysis. nih.gov

The most common derivatization method is silylation, which involves replacing acidic protons in functional groups (hydroxyl, carboxyl, etc.) with a trimethylsilyl (B98337) (TMS) group. nih.gov This process decreases the boiling point of the analyte, making it amenable to vaporization in the GC injector without thermal degradation. nih.gov Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase in a long capillary column. The separated compounds then enter the mass spectrometer for detection and identification based on their mass spectra. nih.govchromatographyonline.com

Table 2: Comparison of LC-MS/MS and GC-MS for Chlamydosporal Analysis

| Feature | LC-MS/MS | GC-MS |

|---|---|---|

| Analyte Volatility | Not required | Required (often needs derivatization for non-volatile compounds). nih.gov |

| Sample Preparation | Primarily extraction and clean-up. | Requires extraction, clean-up, and a mandatory derivatization step. nih.gov |

| Separation Principle | Based on partitioning between liquid mobile phase and solid stationary phase. excedr.com | Based on partitioning between gaseous mobile phase and liquid/solid stationary phase. nih.gov |

| Sensitivity | Generally very high, especially in MRM mode. eag.com | Can be very sensitive, particularly in Selected Ion Monitoring (SIM) mode. chromatographyonline.com |

| Compound Coverage | Broad applicability to a wide range of polar and non-polar compounds. | Best for volatile and semi-volatile compounds; derivatization expands scope. measurlabs.com |

| Structural Information | Soft ionization (e.g., ESI) typically keeps the molecular ion intact. | Hard ionization (Electron Ionization) provides extensive fragmentation patterns useful for library matching. |

Spectroscopic Techniques for Structural Analysis in Research Contexts

While chromatography separates chlamydosporal from other components, spectroscopy is essential for its structural elucidation and characterization. nih.gov Mass spectrometry and nuclear magnetic resonance spectroscopy are the principal techniques used to determine the molecular structure of novel fungal metabolites and to investigate their biosynthetic origins. nih.govmpg.de

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural determination of organic molecules, including complex secondary metabolites like chlamydosporal. mpg.deescholarship.org It provides detailed information about the carbon-hydrogen framework of a molecule. For structural elucidation, a suite of NMR experiments is typically performed on a purified sample. nih.gov

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the types and numbers of hydrogen and carbon atoms in different chemical environments. escholarship.org Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. nih.gov For instance, COSY reveals proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and more distant carbons, respectively, allowing for the complete assembly of the molecular structure. nih.gov

In the context of biosynthetic pathway studies, NMR is often used in conjunction with stable isotope labeling experiments. mpg.de Fungal cultures are fed with precursors enriched with stable isotopes (e.g., ¹³C or ¹⁵N). The resulting labeled chlamydosporal is then isolated and analyzed by NMR to determine the positions of the isotopes, thereby tracing the metabolic route from precursor to final product. mpg.deescholarship.org

Table 3: Application of NMR Techniques in Chlamydosporal Structural Research

| NMR Experiment | Information Provided | Application in Structural Elucidation |

|---|---|---|

| ¹H NMR | Number, type, and connectivity of hydrogen atoms. | Identifies distinct proton signals and their splitting patterns. nih.gov |

| ¹³C NMR | Number and type of carbon atoms (e.g., methyl, methylene, carbonyl). | Provides a carbon count and identifies the chemical environment of each carbon. nih.gov |

| COSY (¹H-¹H) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Helps to build fragments of the molecule by connecting neighboring protons. nih.gov |

| HSQC | Shows correlations between protons and their directly attached carbons. | Links the proton and carbon skeletons together. nih.gov |

| HMBC | Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). | Connects molecular fragments and establishes the final structure. nih.gov |

| Isotope Labeling (e.g., ¹³C) | Traces the incorporation of labeled atoms from precursors into the final metabolite. | Elucidates the biosynthetic pathway by revealing how the molecule is assembled by the fungus. mpg.de |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for metabolite profiling, also known as metabolomics. animbiosci.orgmdpi.com Unlike nominal mass instruments, HRMS instruments (such as Orbitrap or Time-of-Flight (TOF) analyzers) measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). waters.comresearchgate.net This high mass accuracy allows for the confident determination of the elemental composition of a detected ion, which is a crucial first step in identifying an unknown compound. waters.com

In the context of chlamydosporal research, HRMS coupled with LC (LC-HRMS) is used for untargeted metabolomics studies. animbiosci.org This approach aims to detect and identify as many metabolites as possible in a sample (e.g., a fungal extract) to gain a comprehensive overview of the organism's metabolic state. mdpi.com By comparing the metabolite profiles of fungal strains under different conditions, researchers can identify chlamydosporal, its precursors, degradation products, and other related metabolites, providing insights into its biosynthesis and regulation. nih.gov The high resolving power of these instruments also helps to distinguish between co-eluting compounds with very similar molecular weights, which would be unresolved by lower-resolution instruments. waters.com

Table 4: Data Obtained from High-Resolution Mass Spectrometry

| Data Type | Description | Utility in Chlamydosporal Research |

|---|---|---|

| Accurate Mass (m/z) | Mass-to-charge ratio measured to 3-4 decimal places (e.g., 250.1234). waters.com | Allows for the calculation of a unique elemental formula (e.g., C₁₂H₁₈O₅). |

| Retention Time | The time at which the compound elutes from the LC column. | A characteristic property that aids in compound identification when compared to standards. |

| Isotopic Pattern | The relative abundance of ions containing heavier isotopes (e.g., ¹³C, ¹⁸O). | HRMS can resolve fine isotopic structures, which helps to confirm the predicted elemental formula. waters.com |

| MS/MS Fragmentation | Fragmentation pattern of a selected ion, also measured at high resolution. | Provides structural information that can be used to confirm the identity of known compounds or help elucidate the structure of unknowns. |

Sample Preparation and Extraction Protocols for Complex Matrices

The successful analysis of chlamydosporal is highly dependent on the initial sample preparation and extraction. chromatographyonline.com The goal of these protocols is to efficiently extract the target analyte from its complex matrix (e.g., fungal culture, contaminated grain) while removing interfering substances like lipids, proteins, and pigments that can compromise the analytical measurement. mdpi.comchemetrix.co.za The choice of method depends on the nature of the sample matrix and the analyte itself. chromatographyonline.com

A typical extraction procedure for fungal metabolites from a solid or semi-solid culture begins with homogenization to break down the material. shim-pol.pl This is followed by extraction with an appropriate organic solvent, such as ethyl acetate, chloroform, or a mixture of acetonitrile (B52724) and water, which is chosen based on the polarity of chlamydosporal. nih.gov

Following the initial extraction, a "clean-up" step is almost always necessary to remove co-extracted matrix components. chemetrix.co.za Solid-Phase Extraction (SPE) is a widely used and effective clean-up technique. chromatographyonline.commdpi.com In SPE, the crude extract is passed through a cartridge containing a solid adsorbent. The adsorbent can be chosen to either retain the analyte of interest while interferences are washed away, or to retain the interferences while the analyte passes through. chromatographyonline.com Dispersive SPE (dSPE), often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, involves adding the sorbent directly to the extract, shaking, and centrifuging. mdpi.com

Table 5: General Protocol for Extraction of Chlamydosporal from Fungal Culture

| Step | Procedure | Purpose |

|---|---|---|

| 1. Homogenization | The fungal culture (e.g., grown on rice or in liquid broth) is blended or ground into a fine powder. shim-pol.pl | To increase the surface area and ensure efficient contact with the extraction solvent. |

| 2. Solvent Extraction | The homogenized sample is mixed and agitated with a suitable organic solvent (e.g., ethyl acetate/methanol/acetic acid mixture). nih.gov | To dissolve chlamydosporal and other metabolites, transferring them from the solid matrix to the liquid phase. |

| 3. Filtration/Centrifugation | The mixture is filtered or centrifuged to separate the liquid extract from the solid matrix debris. | To obtain a clear crude extract. |

| 4. Clean-up (e.g., SPE) | The crude extract is passed through a Solid-Phase Extraction (SPE) cartridge (e.g., C18 or a specialized mycotoxin column). shim-pol.plmdpi.com | To remove interfering compounds (e.g., fats, pigments) that could affect subsequent chromatographic analysis. |

| 5. Evaporation & Reconstitution | The cleaned extract is evaporated to dryness under a stream of nitrogen and then redissolved in a small, precise volume of a solvent compatible with the analytical instrument (e.g., mobile phase). | To concentrate the analyte and exchange the solvent for one suitable for injection into the LC-MS or GC-MS system. |

Quantitative Analysis and Method Validation for Research Precision

Quantitative analysis aims to determine the exact amount or concentration of a substance in a sample. wjarr.com For chlamydosporal research, this is crucial for assessing the toxigenic potential of fungal isolates and understanding its distribution in contaminated materials. To ensure that the data generated is reliable, consistent, and accurate, the analytical method used must undergo a rigorous validation process. wjarr.comijrar.com Method validation demonstrates that a specific analytical procedure is "fit for purpose" by evaluating key performance characteristics. wjarr.com The validation process for quantitative methods typically assesses specificity, linearity, range, accuracy, precision, and the limits of detection and quantification. wjarr.comijrar.comwaters.com

Specificity is the ability of the method to unequivocally measure the analyte of interest, in this case, chlamydosporal, without interference from other components in the sample matrix, such as impurities or related metabolites. waters.com

Linearity and Range

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com This is typically evaluated by analyzing a series of standard solutions of known concentrations (a minimum of five is often recommended) and plotting the instrument response against the concentration. wjarr.comwaters.com The relationship is expressed through a calibration curve, and its linearity is often judged by the coefficient of determination (R²), which should ideally be close to 1.0. japsonline.com The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise. wjarr.comwaters.com

Table 1: Illustrative Linearity Data for a Hypothetical LC-MS/MS Method for Chlamydosporal

| Concentration (ng/mL) | Peak Area (Instrument Response) |

| 1.0 | 4,510 |

| 2.5 | 11,230 |

| 5.0 | 22,580 |

| 10.0 | 44,950 |

| 25.0 | 112,400 |

| 50.0 | 225,150 |

| Regression Equation: | y = 4502x - 15 |

| Coefficient of Determination (R²): | 0.9995 |

Accuracy and Precision

Accuracy represents the closeness of the measured value to the true or accepted reference value. waters.com It is often assessed through recovery studies, where a known amount of chlamydosporal is added (spiked) into a blank matrix (e.g., a fungal culture extract known to be free of the toxin). The sample is then analyzed, and the percentage of the spiked amount that is measured (% recovery) is calculated. For many mycotoxin analyses, recovery values in the range of 80-120% are considered acceptable. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. waters.com It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment.

For mycotoxin analysis, RSD values of less than 15-20% are generally considered acceptable, demonstrating the method's reproducibility. nih.govnih.goveuropa.eu

Table 2: Example of Accuracy and Precision Data for Chlamydosporal Quantification

| Spiked Concentration (µg/kg) | Measured Concentration (µg/kg) (n=6) | Mean Recovery (%) | Precision (RSD %) |

| Intra-day | |||

| 10 | 9.8 | 98.0 | 5.5 |

| 50 | 51.5 | 103.0 | 4.2 |

| 100 | 99.1 | 99.1 | 3.8 |

| Inter-day | |||

| 10 | 10.4 | 104.0 | 8.9 |

| 50 | 48.9 | 97.8 | 7.5 |

| 100 | 101.2 | 101.2 | 6.1 |

Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of an analytical method is defined by its limits of detection and quantitation.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. wjarr.com

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com

These values are critical for determining whether a method is suitable for trace-level analysis. For example, in studies of Fusarium mycotoxins like deoxynivalenol (B1670258) and its derivatives, LC-MS/MS methods have achieved LOQs as low as 8 µg/kg. nih.gov For other mycotoxins, LOQs can range from 1 to 50 ng/L depending on the compound and the sample matrix. vliz.be

Table 3: Typical Sensitivity Parameters for Mycotoxin Analysis by LC-MS/MS

| Parameter | Definition | Typical Value Example (in Wheat Matrix) nih.gov |

| LOD | Lowest concentration that can be reliably detected. | 4 µg/kg |

| LOQ | Lowest concentration that can be reliably quantified. | 8 µg/kg |

Ecological and Pathobiological Roles of Chlamydosporal

Involvement in Fungal Virulence and Pathogenesis

Chlamydosporal is recognized as a fungal toxin that contributes to the virulence of pathogenic fungi, particularly in plant diseases. Its production is often associated with the process of infection and the development of disease symptoms in host organisms.

Research indicates that Chlamydosporal is actively produced during the infection of host plants by pathogenic fungi. In studies involving Fusarium wilt of banana, caused by Fusarium oxysporum f. sp. cubense Tropical Race 4 (Foc TR4), Chlamydosporal has been identified via liquid chromatography-mass spectrometry (LC-MS) in infected plant tissues. Its presence, alongside other fusarium toxins like fusaristatin A, fusarin C, and beauveric acid, is a molecular indicator of the pathogen's activity within the host. The production of these toxins is a key component of the fungus's strategy to colonize the host and cause disease.

In phytopathological systems, Chlamydosporal is implicated in the progression of disease and the manifestation of symptoms. A clear example is its role in Fusarium wilt of banana, one of the most destructive diseases affecting banana production globally.

Metabolite profiling of banana plants infected with Foc TR4 revealed the production of Chlamydosporal and other toxins at high intensity, which correlated with the appearance of characteristic wilting symptoms. Conversely, in banana plants treated with the antagonistic fungus Trichoderma reesei, the intensity of Chlamydosporal was significantly reduced, which corresponded with a lower disease severity index. This demonstrates a direct link between the presence of the toxin and the severity of the disease, highlighting its role as a virulence factor in the progression of Fusarium wilt. The fungus Fusarium culmorum is also known to produce Chlamydosporal.

Inter-Organismal Chemical Communication

Chlamydosporal functions as a chemical signal in the complex interactions between different organisms, including dialogues between pathogens and their hosts, and communications within microbial communities.

The production of Chlamydosporal during an infection represents a form of molecular dialogue between the pathogen and its host. The detection of this and other toxins can trigger defense responses in the host plant. The presence of Chlamydosporal signals a pathogenic attack, prompting the plant to activate its defense mechanisms. Furthermore, the interaction is modulated by other microorganisms. For instance, the introduction of a biocontrol agent like Trichoderma reesei alters this dialogue by suppressing the production of toxins such as Chlamydosporal while simultaneously producing its own antifungal compounds. This three-way interaction among the pathogen, host, and an antagonist fungus illustrates a complex chemical communication network where Chlamydosporal is a key signaling molecule.

Within soil and plant-associated microbial communities, Chlamydosporal is involved in competitive interactions. The relationship between toxin-producing Fusarium species and antagonistic fungi like Trichoderma is a well-documented example. Trichoderma reesei has been shown to be capable of reducing pathogenic toxins such as Chlamydosporal. Studies have demonstrated that when Foc TR4-infected banana plants are treated with T. reesei, the production of Chlamydosporal is suppressed. This suppression is a result of the antagonistic activity of Trichoderma, which can involve mycoparasitism, competition for nutrients, and the production of its own set of secondary metabolites that inhibit the growth and virulence of the pathogen. This chemical warfare within the microbial community is crucial for the ecological balance and the control of plant diseases.

Ecological Significance in Biogeochemical Cycling (If Applicable)

While direct studies on the role of the specific compound Chlamydosporal in biogeochemical cycling are limited, the activities of the fungi that produce it are significant. Rhizosphere molds, including toxin-producers and their antagonists, play an important role in biogeochemical cycles and the decomposition of organic matter.

Fungi capable of arsenic (As) accumulation and volatilization are being explored for bioremediation of contaminated soils. In one study, chlamydospores of Trichoderma asperellum were inoculated into arsenic-contaminated soils. Microbial activities, including methylation and demethylation, are central to the biogeochemical cycling of elements like arsenic. The use of fungal chlamydospores, named for the thick-walled resting spores from which compounds like chlamydosporal are derived, in such applications points to an indirect but significant role in influencing the transformation and mobility of elements in the environment.

Molecular and Cellular Mechanisms of Chlamydosporal Action

Identification of Molecular Targets in Non-Human Biological Systems

The specific molecular targets of chlamydosporal in fungi, plants, or other non-human organisms have not been definitively identified. Research providing detailed insights into its direct protein-ligand interactions and binding affinities is scarce.

Protein-Ligand Interactions and Binding Affinities

Currently, there are no publicly available studies that detail the specific protein-ligand interactions of chlamydosporal. Molecular docking simulations, which could predict binding affinities and interaction modes with potential protein targets, have not been reported for this compound. Consequently, data on dissociation constants (Kd) or other binding affinity metrics are unavailable.

Enzymatic Inhibition or Activation Profiles

The effect of chlamydosporal on specific enzymes is not well-characterized. There is a lack of published research detailing its profile as an enzyme inhibitor or activator. Data such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which are critical for understanding the potency and specificity of a compound's enzymatic effects, have not been documented for chlamydosporal.

Modulation of Cellular Processes and Signaling Pathways

While direct molecular targets are unknown, the presence of chlamydosporal has been correlated with certain physiological effects in fungi and plants, suggesting it modulates cellular processes and signaling pathways.

Impact on Fungal Physiology (e.g., growth, sporulation)

Chlamydosporal is a known secondary metabolite of Fusarium avenaceum nih.gov. The production of chlamydosporal by F. avenaceum has been observed to be influenced by the available carbon source, suggesting a regulatory link between fungal metabolism and the biosynthesis of this compound nih.gov. For instance, different monosaccharides, disaccharides, and polysaccharides in the growth medium can affect its production levels nih.gov. However, specific studies detailing how chlamydosporal itself impacts fungal growth, development, or the process of sporulation, including the formation of chlamydospores, are lacking. Chlamydospores are thick-walled resting spores that allow fungi to survive in harsh conditions, and while the compound shares a name with these structures, its direct role in their formation or germination is not established scielo.br.

Effects on Plant Defense Responses

Chlamydosporal has been detected in plants infected with Fusarium species, such as in banana plants suffering from Fusarium wilt caused by Fusarium oxysporum f. sp. cubense Tropical Race 4 (Foc TR4). researchgate.netfrontiersin.org Its presence, along with other fungal toxins like fusarin C and beauveric acid, is associated with the diseased state of the plant researchgate.netfrontiersin.org. This suggests that chlamydosporal may act as a phytotoxin, contributing to the pathogen's virulence by affecting plant cells researchgate.netapsnet.org. However, the precise mechanisms by which chlamydosporal might suppress plant defense responses or induce cellular damage are not understood. Research on the phytotoxic effects of other secondary metabolites often points to mechanisms like the induction of reactive oxygen species (ROS), disruption of cell membrane integrity, and interference with essential cellular processes such as mitosis, but such specific studies on chlamydosporal are not available. mdpi.comfrontiersin.org

Biotechnological Production and Pathway Engineering of Chlamydosporal

Development of Analytical and Biocontrol Preparations (Non-Clinical Applications)

Formulation Strategies for Research Use

The formulation of Chlamydosporal for research purposes is critical for obtaining reliable and reproducible results in biological assays. The primary goals of these formulations are to ensure the solubility of the compound in aqueous systems, maintain its stability, and facilitate its delivery to the target organism or system.

For in vitro studies, stock solutions of Chlamydosporal are typically prepared by dissolving the purified compound in an organic solvent in which it is highly soluble, such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), or ethanol. These stock solutions can then be diluted to the desired final concentration in the aqueous culture medium. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not exert any toxic effects on the test organisms, which could otherwise lead to a misinterpretation of the compound's activity.

For applications requiring a more complex delivery system, such as in soil or on plant surfaces for biocontrol studies, various formulation strategies can be employed. These are designed to protect the active compound from environmental degradation and to ensure its availability to the target pest or pathogen. While specific formulation studies for Chlamydosporal are not extensively documented, methodologies used for other fungal secondary metabolites with biocontrol potential can be adapted. These include:

Emulsifiable Concentrates (ECs): Chlamydosporal can be dissolved in a water-immiscible solvent along with an emulsifying agent. This concentrate can then be diluted with water to form a stable emulsion for application.

Wettable Powders (WPs): The compound can be adsorbed onto an inert carrier, such as clay or silica, along with a wetting and dispersing agent. This powder can then be suspended in water for spraying.

Granules (GR): For soil applications, Chlamydosporal can be incorporated into granular carriers. This allows for a slow release of the active compound into the soil, providing a longer period of control.

The choice of formulation will depend on the specific research application, the target organism, and the environmental conditions.

Table 1: Common Formulation Strategies for Fungal Secondary Metabolites in Research

| Formulation Type | Components | Application | Advantages | Disadvantages |

| Solvent-based | Chlamydosporal, Organic Solvent (e.g., DMSO, Ethanol) | In vitro assays | Simple to prepare, ensures solubility | Potential for solvent toxicity |

| Emulsifiable Concentrate | Chlamydosporal, Solvent, Emulsifier | Foliar spray, soil drench | Good stability, easy to handle | Potential for phytotoxicity |

| Wettable Powder | Chlamydosporal, Inert Carrier, Wetting Agent | Foliar spray | Easy to store and transport | Inhalation risk of dust |

| Granules | Chlamydosporal, Granular Carrier | Soil application | Slow release, reduced drift | Uneven distribution |

Stability and Efficacy in Controlled Environments

The stability of Chlamydosporal is a key factor in its effectiveness as a research tool and potential biocontrol agent. As a mycotoxin belonging to the pyrone class of compounds, its stability can be influenced by factors such as pH, temperature, and light. While comprehensive stability data for Chlamydosporal is limited, studies on other mycotoxins provide insights into its likely behavior. For instance, many mycotoxins are sensitive to high temperatures and alkaline conditions, which can lead to their degradation.

In controlled laboratory environments, the efficacy of Chlamydosporal and its derivatives has been demonstrated against various targets.

Antifungal Activity: Derivatives of Chlamydosporol have shown moderate antifungal activities against plant pathogenic fungi. For example, pleospyrones A-C, which are Chlamydosporol derivatives, exhibited inhibitory effects against Magnaporthe oryzae, the causative agent of rice blast disease nih.gov.

Nematicidal Activity: While the fungus Pochonia chlamydosporia is known for its nematicidal properties, research into the specific compounds responsible for this activity has been ongoing. Recent studies have identified glycosylated resorcylic acid lactones from P. chlamydosporia with nematicidal activity against the root-knot nematode Meloidogyne incognita frontiersin.org. Although not Chlamydosporal itself, this highlights the potential of secondary metabolites from related fungi in nematode control. Other compounds produced by P. chlamydosporia, such as phenylacetic acid, have also demonstrated significant nematicidal effects researchgate.net.

Cytotoxic Activity: Chlamydosporol and its derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. Fusarilactone A, a Chlamydosporol derivative, showed mild cytotoxicities against SMMC-7721, A-549, and MCF-7 tumor cell lines nih.gov. Similarly, other derivatives have been reported to be cytotoxic against tested cancer cells with IC50 values ranging from 1.26 to 47.5 μM nih.gov.

The efficacy of Chlamydosporal in these controlled environments underscores its potential for further investigation as a lead compound for the development of new biocontrol agents or therapeutic molecules. However, further research is needed to fully characterize its stability under various environmental conditions and to optimize its formulation for practical applications.

Table 2: Bioactivity of Chlamydosporal and Its Derivatives in Controlled Environments

| Compound | Bioactivity | Target Organism/Cell Line | Reference |

| Pleospyrones A-C | Antifungal | Magnaporthe oryzae | nih.gov |

| Glycosylated Resorcylic Acid Lactones | Nematicidal | Meloidogyne incognita | frontiersin.org |

| Phenylacetic Acid | Nematicidal | Meloidogyne incognita | researchgate.net |

| Fusarilactone A | Cytotoxic | SMMC-7721, A-549, MCF-7 | nih.gov |

| Pleospyrones A, D-F & Clearanol A | Cytotoxic | Various cancer cell lines | nih.gov |

Q & A

Q. What methodologies are recommended for isolating and purifying Chlamydosporal from complex biological matrices?

Answer:

- Extraction Protocols : Use solvent-based extraction (e.g., ethanol or methanol) combined with column chromatography (silica gel or HPLC) for preliminary isolation .

- Characterization : Validate purity via NMR spectroscopy and mass spectrometry, referencing established protocols for secondary metabolites .

- Reproducibility : Document experimental conditions (e.g., temperature, pH, solvent ratios) in detail to ensure reproducibility, adhering to guidelines for experimental reporting .

Q. How should researchers design experiments to assess Chlamydosporal’s bioactivity in in vitro models?

Answer:

- Dose-Response Design : Use a logarithmic dilution series to establish EC50/IC50 values, with triplicate trials to account for variability .

- Controls : Include positive (e.g., known inhibitors) and negative (solvent-only) controls to validate assay specificity .

- Data Collection : Employ high-throughput screening tools (e.g., microplate readers) for efficiency, ensuring raw data is archived in appendices for transparency .

Q. What statistical approaches are appropriate for analyzing Chlamydosporal’s dose-response relationships?

Answer:

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism or R .

- Error Analysis : Report confidence intervals and standard deviations, addressing instrumental uncertainties (e.g., pipetting errors) in methodology sections .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in Chlamydosporal’s efficacy across different experimental models (e.g., fungal vs. bacterial systems)?

Answer:

- Contextual Variables : Compare experimental conditions (e.g., pH, temperature, microbial strain variations) to identify confounding factors .

- Meta-Analysis : Aggregate datasets from multiple studies to perform cross-model statistical comparisons, using tools like RevMan for heterogeneity assessment .

- Mechanistic Replication : Conduct follow-up assays (e.g., gene knockout studies) to isolate Chlamydosporal’s mode of action in disputed systems .

Q. What strategies optimize Chlamydosporal’s stability in long-term pharmacological studies?

Answer:

- Formulation Testing : Evaluate stabilizers (e.g., cyclodextrins) and storage conditions (lyophilization vs. cryopreservation) using accelerated stability trials .

- Degradation Analysis : Monitor breakdown products via LC-MS and correlate with bioactivity loss to identify critical stability thresholds .

Q. How can multi-omics approaches (genomics, metabolomics) elucidate Chlamydosporal’s mechanism of action in non-model organisms?

Answer:

Q. What ethical and methodological challenges arise when transitioning Chlamydosporal research from in vitro to in vivo models?

Answer:

- Ethical Compliance : Follow institutional guidelines for animal welfare, including sample size minimization and pain mitigation .

- Pharmacokinetic Bridging : Conduct pilot studies to correlate in vitro efficacy with in vivo bioavailability, adjusting dosages based on ADME profiling .

Methodological Frameworks

How to formulate a research question on Chlamydosporal’s ecological role using the P-E/I-C-O framework?

Answer:

- Population (P) : Target organism (e.g., Fusarium spp.) and its ecosystem.

- Exposure/Intervention (E/I) : Chlamydosporal application at varying concentrations.

- Comparison (C) : Untreated controls or alternative antifungal agents.

- Outcome (O) : Reduction in fungal biomass or virulence gene expression.

- Feasibility : Ensure data accessibility (e.g., field samples, lab strains) and analytical tools (e.g., qPCR for gene expression) .

Q. How to address gaps in Chlamydosporal’s structure-activity relationship (SAR) studies?

Answer:

- Derivatization : Synthesize analogs with modifications to functional groups (e.g., hydroxyl, methyl) and test bioactivity .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., chitin synthase) .

Data Management & Reporting

Q. What guidelines ensure rigorous reporting of Chlamydosporal research in publications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.